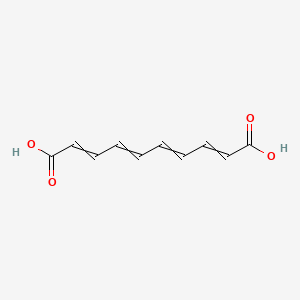

2,4,6,8-Decatetraenedioic acid

Descripción

Historical Context and Early Characterization in Chemical Literature

The history of 2,4,6,8-decatetraenedioic acid is intrinsically linked to the discovery and structural elucidation of the antibiotic fumagillin (B1674178) in the mid-20th century. Fumagillin was first isolated in 1949 from Aspergillus fumigatus. nih.gov Subsequent research focused on determining its complex chemical structure. Through a series of chemical degradation studies, scientists were able to hydrolyze fumagillin to yield the alcohol, fumagillol (B1674179), and the dicarboxylic acid, which was identified as this compound. nih.govmsu.edu

The characterization of this polyene dicarboxylic acid was a critical step in piecing together the complete structure of fumagillin. nih.govresearchgate.net Early chemical literature, therefore, primarily discusses this acid in the context of being a constituent of this natural product. The elucidation of the fumagillin biosynthetic gene cluster later provided insights into the enzymatic machinery responsible for producing the decatetraenedioic acid portion of the molecule. nih.gov

Structural Significance of the Conjugated Polyene Dicarboxylic Acid System

The structure of this compound is significant due to two key features: the conjugated polyene system and the terminal dicarboxylic acid groups.

Conjugated Polyene System: The alternating single and double bonds form a conjugated π-electron system. This delocalization of electrons across the carbon backbone has several important consequences:

Electronic Properties: Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which influences the molecule's ability to absorb light, often in the ultraviolet-visible spectrum.

Reactivity: The conjugated system affects the molecule's reactivity, making it susceptible to certain types of reactions, such as addition reactions across the double bonds. The synthesis of polyenes can be challenging due to the sensitivity of the conjugated double bond framework to light, oxygen, and various reagents. nih.govnih.gov

Stability: While polyenes can be reactive, the delocalization of electrons in a conjugated system imparts a degree of thermodynamic stability compared to non-conjugated isomers.

Dicarboxylic Acid Groups: The presence of two carboxylic acid groups makes the molecule a dicarboxylic acid.

Acidity: The two carboxyl groups can each donate a proton. The inductive effect of one carboxyl group increases the acidity of the other, making the first dissociation constant (Ka1) higher than that of a comparable monocarboxylic acid. libretexts.org

Reactivity: The carboxyl groups are sites for various chemical transformations, such as esterification, which is how it connects to the fumagillol moiety in fumagillin. nih.govmsu.edu They can also be converted into other functional groups like acid chlorides or amides.

The combination of a polyene chain and dicarboxylic acid functionalities creates a bifunctional molecule with a rich and complex chemical profile.

Isomeric Forms of this compound: Geometrical and Stereochemical Considerations

The four carbon-carbon double bonds in the backbone of this compound give rise to the possibility of geometric isomerism. Each double bond can exist in either a cis (Z) or trans (E) configuration, leading to multiple potential stereoisomers. libretexts.orgdocbrown.info

Controlling the stereochemistry during the synthesis of polyenes is a significant challenge in organic chemistry. nih.govnih.gov Different isomers can exhibit distinct properties and reactivities. For example, the chemical properties of cis- and trans-isomers of butenedioic acid (maleic and fumaric acid) are markedly different. ramauniversity.ac.in While the all-E isomer is the most studied, other geometric isomers of this compound have also been identified and characterized in chemical databases. nih.gov

Interactive Table of this compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | PubChem |

| Molecular Weight | 194.18 g/mol | PubChem |

| IUPAC Name | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid | PubChem |

| CAS Number | 6048-86-8 ((all-E)-isomer) | ChemicalBook |

Interactive Table of Known Isomers of this compound

| Isomer Name | IUPAC Name | InChIKey | Source |

|---|---|---|---|

| (all-E)-deca-2,4,6,8-tetraenedioic acid | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid | QHYKVJVPIJCRRT-QEQQUMNJSA-N | PubChem |

| 2E,4Z,6Z,8Z-Decatetraenedioic acid | (2Z,4Z,6Z,8E)-deca-2,4,6,8-tetraenedioic acid | QHYKVJVPIJCRRT-URDDPPBGSA-N | PubChem nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

deca-2,4,6,8-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYKVJVPIJCRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=CC(=O)O)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305282 | |

| Record name | 2,4,6,8-Decatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-86-8 | |

| Record name | 2,4,6,8-Decatetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Decatetraenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Decatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4,6,8 Decatetraenedioic Acid and Its Direct Precursors

Retrosynthetic Analysis of the 2,4,6,8-Decatetraenedioic Acid Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com For a symmetrical molecule like this compound, a primary disconnection can be made at the central C-C bond of the polyene chain. youtube.com This approach simplifies the target molecule into two identical five-carbon fragments.

A key strategic disconnection involves breaking the C-O bond of the carboxylic acid groups, a process known as functional group interconversion (FGI). lkouniv.ac.in This leads to synthons that can be represented by more reactive chemical species. For instance, the carboxylic acid can be traced back to an aldehyde or an alcohol, which are versatile precursors in organic synthesis.

The polyene backbone itself suggests disconnections corresponding to reliable bond-forming reactions. amazonaws.com For conjugated systems, Wittig-type reactions or Horner-Wadsworth-Emmons reactions are powerful tools for creating carbon-carbon double bonds with stereochemical control. Therefore, a retrosynthetic pathway might involve disconnecting the double bonds to yield simpler aldehydes and phosphonium (B103445) ylides or phosphonate (B1237965) carbanions.

Another powerful disconnection strategy for conjugated hydrocarbons is the use of palladium-catalyzed cross-coupling reactions. youtube.com This would involve breaking the sp2-sp2 carbon bonds of the polyene chain. youtube.com The synthons in this case would be vinyl halides and vinyl organometallic species (e.g., organoboron, organozinc, or organotin compounds). youtube.comnih.gov This method is particularly advantageous for its stereospecificity, allowing for the precise construction of the desired double bond geometry. nih.gov

A possible retrosynthetic route for this compound could be envisioned as follows:

| Target Molecule | Disconnection Strategy | Precursors |

| This compound | Central C-C bond cleavage | Two molecules of a 5-carbon dicarboxylic acid mono-aldehyde |

| This compound | Functional Group Interconversion (FGI) | 2,4,6,8-Decatetraenedial |

| 2,4,6,8-Decatetraenedial | Wittig-type reaction | Simpler aldehydes and phosphonium ylides |

| This compound | Cross-coupling reaction | Vinyl halides and vinylboronic esters |

Total Synthesis Approaches to All-E-2,4,6,8-Decatetraenedioic Acid

The total synthesis of all-E-2,4,6,8-decatetraenedioic acid, also known as (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid, has been a subject of interest due to its presence in natural products like fumagillin (B1674178). nih.govnih.govnih.gov Fumagillin is an ester of all-E-decatetraenedioic acid and fumagillol (B1674179). msu.edu

One of the classical and effective methods for constructing polyene systems is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of an aldehyde with a phosphorus ylide or a phosphonate carbanion to form an alkene. The HWE reaction, in particular, often provides excellent E-selectivity, which is crucial for the synthesis of the all-trans isomer.

A convergent synthesis strategy can be employed, where two smaller fragments are synthesized and then joined together. For instance, a C5 aldehyde-ester can be reacted with a C5 phosphonate ylide under HWE conditions to form the C10 di-ester backbone. Subsequent hydrolysis of the ester groups would then yield the target dicarboxylic acid.

Another approach involves a stepwise elongation of the polyene chain. This could start from a shorter polyene dicarboxylic acid monoester monoaldehyde, which is then subjected to a Wittig or HWE reaction to add a two-carbon unit, followed by oxidation and deprotection steps.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the stereospecific synthesis of polyenes. nih.govnih.gov An iterative cross-coupling strategy using bifunctional building blocks, such as halo-MIDA boronates, has been developed for the synthesis of various polyene motifs. nih.gov This method allows for the controlled, stepwise construction of the polyene chain with high stereochemical fidelity. nih.gov

Targeted Synthesis of Specific Geometrical Isomers (e.g., Z,Z-configurations) of Decatetraenedioic Acid Analogs

The synthesis of specific geometrical isomers of decatetraenedioic acid, such as those containing Z (cis) double bonds, requires stereoselective olefination methods. While the Horner-Wadsworth-Emmons reaction typically favors the E-isomer, modifications to the reaction conditions or the structure of the phosphonate reagent can lead to the formation of Z-alkenes. For example, the use of Still-Gennari or Ando-modified phosphonates can provide high Z-selectivity.

Another strategy involves the partial reduction of alkynes. The Lindlar catalyst, a poisoned palladium catalyst, is commonly used for the syn-hydrogenation of alkynes to Z-alkenes. A synthetic route could therefore involve the construction of a diyne precursor to the decatetraenedioic acid backbone, followed by a stereoselective partial hydrogenation to introduce the desired Z,Z-configuration.

Palladium-catalyzed cascade reactions have also been developed for the synthesis of cross-conjugated polyenes with specific stereochemistry. acs.orgnih.gov For instance, the coupling of an enallene with an allenyne can lead to the formation of polyenes with a (Z)-configuration at the central double bond. nih.gov While not directly applied to linear decatetraenedioic acid, these methods demonstrate the potential for controlling double bond geometry in complex polyene systems. acs.orgnih.gov

Application of Olefin Metathesis and Cross-Coupling Reactions in Polyene Dicarboxylic Acid Synthesis

Olefin Metathesis

Olefin metathesis has become a versatile tool in organic synthesis, including the synthesis of polyenes and dicarboxylic acids. core.ac.ukorganic-chemistry.org Cross-metathesis reactions, in particular, can be used to construct the polyene backbone. researchgate.net For example, the cross-metathesis of a shorter diene with an acrylate (B77674) ester, catalyzed by a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst, could potentially form a longer polyene diester. core.ac.ukgoogle.com Subsequent hydrolysis would then yield the dicarboxylic acid.

Self-metathesis of unsaturated fatty acid esters can also produce long-chain α,ω-dicarboxylic acids. d-nb.info While not directly producing a conjugated polyene system, this demonstrates the utility of metathesis in generating dicarboxylic acids from renewable resources. d-nb.info

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are highly effective for the stereospecific synthesis of conjugated polyenes. youtube.comnih.gov These reactions involve the coupling of a vinyl halide or triflate with an organometallic reagent, such as a vinylboronic acid (Suzuki-Miyaura), a vinylstannane (Stille), or a vinylzinc reagent (Negishi). youtube.comnih.gov

An iterative approach, where the polyene chain is built up step-by-step, is particularly powerful. nih.gov This involves using bifunctional building blocks that contain both a leaving group (e.g., a halide) and an organometallic functionality (e.g., a boronic ester). nih.gov This allows for the sequential addition of monomer units to construct the desired polyene length and stereochemistry. nih.gov For the synthesis of this compound, this could involve the coupling of protected vinylboronic acid esters with vinyl halides, followed by deprotection and further coupling steps.

| Reaction Type | Catalyst/Reagents | Application in Polyene Dicarboxylic Acid Synthesis |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs catalysts | Cross-metathesis of dienes and acrylates to form polyene esters. core.ac.ukresearchgate.netgoogle.com |

| Suzuki-Miyaura Coupling | Palladium catalyst, vinylboronic acids/esters, vinyl halides | Iterative cross-coupling for stereospecific construction of the polyene backbone. nih.gov |

| Stille Coupling | Palladium catalyst, vinylstannanes, vinyl halides | Formation of C-C bonds in the polyene chain. youtube.com |

| Negishi Coupling | Palladium catalyst, vinylzinc reagents, vinyl halides | Highly reactive coupling for efficient C-C bond formation. youtube.com |

Green Chemistry Approaches to the Synthesis of Conjugated Polyenes

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the context of conjugated polyene synthesis, this includes the use of renewable feedstocks, atom-economical reactions, and safer solvents and catalysts.

The application of olefin metathesis to renewable resources, such as fatty acids from plant oils, is a promising green approach. core.ac.uk These reactions can convert oleochemicals into valuable bifunctional molecules that can serve as precursors for polyene synthesis. researchgate.net

Catalytic reactions, in general, are more atom-economical than stoichiometric reactions. The development of highly efficient and recyclable catalysts for cross-coupling and metathesis reactions is a key area of green chemistry research. For instance, palladium catalysts with high turnover numbers reduce the amount of metal waste. acs.org

The use of environmentally friendly solvents, such as water or supercritical carbon dioxide, is another important aspect. While many organometallic reactions are sensitive to water, the development of water-soluble ligands and catalysts is an active area of research.

One-pot cascade reactions, where multiple transformations occur in a single reaction vessel, can also improve the greenness of a synthesis by reducing the number of purification steps and the amount of solvent waste. acs.orgdiva-portal.org Palladium-catalyzed oxidative C-C bond-forming cascade reactions are an example of such a process for the synthesis of cross-conjugated polyenes. acs.orgnih.govdiva-portal.org

Advanced Spectroscopic and Spectrometric Analysis of 2,4,6,8 Decatetraenedioic Acid

Vibrational Spectroscopy Applications in Elucidating Molecular Structure

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the presence of the key functional groups within 2,4,6,8-decatetraenedioic acid: the carboxylic acids and the conjugated alkenes. The carboxylic acid groups are typically identified by two characteristic absorption bands. A very broad absorption band appears in the region of 2500–3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxyl groups. Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration is expected. For dimeric, saturated aliphatic acids, this band typically appears between 1700 and 1725 cm⁻¹. davcollegekanpur.ac.in In conjugated systems, this peak may shift to a slightly lower wavenumber; for instance, related polyene carboxylic acids have shown carbonyl absorption bands around 1694 cm⁻¹. mdpi.com

The tetraene portion of the molecule also produces distinct signals. The C=C stretching vibrations of the conjugated alkene system will result in one or more medium-to-weak absorption bands in the 1600–1650 cm⁻¹ region. The C-H stretching vibrations of the vinyl groups are expected just above 3000 cm⁻¹, while the C-H bending vibrations (out-of-plane) provide information about the stereochemistry of the double bonds and typically appear in the 650-1000 cm⁻¹ range.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1725 (strong) |

| Alkene | C=C stretch (conjugated) | 1600 - 1650 (medium-weak) |

| Alkene | =C-H stretch | > 3000 |

| Alkene | =C-H bend (out-of-plane) | 650 - 1000 |

This table presents expected FT-IR absorption ranges for the functional groups in this compound based on general spectroscopic data and analysis of related compounds. davcollegekanpur.ac.inmdpi.com

Raman spectroscopy is particularly effective for analyzing the conjugated polyene backbone of this compound. mdpi.com Unlike FT-IR, Raman spectroscopy is highly sensitive to the symmetric and non-polar C=C bonds that constitute the tetraene system. The most prominent feature in the Raman spectrum is expected to be a very strong band corresponding to the in-phase C=C stretching vibration of the conjugated system, typically appearing in the 1550–1650 cm⁻¹ region. The high intensity of this band is a direct consequence of the large change in polarizability that occurs during the vibration of the extensive π-electron system. This makes Raman an excellent tool for confirming the presence and nature of the polyene chain. nih.gov

| Structural Feature | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Conjugated Polyene | C=C symmetric stretch | 1550 - 1650 | Strong |

| Alkene | C-H in-plane bend | 1250 - 1450 | Medium |

| Carboxylic Acid | C=O stretch | 1640 - 1680 | Medium-Weak |

This table outlines the expected Raman shifts for the key structural features of this compound. The C=C stretch of the polyene is characteristically strong in Raman spectra.

Electronic Absorption Spectroscopy for Characterizing Conjugation Extent

Electronic absorption spectroscopy is used to study the electronic transitions within the molecule, providing significant insight into the extent of π-electron conjugation.

The defining structural feature of this compound is its long, conjugated tetraene system, which acts as a chromophore. This chromophore absorbs energy in the ultraviolet-visible region, promoting a π-electron to a higher energy π* orbital (a π→π* transition). Due to the extensive conjugation of four double bonds, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is significantly reduced. This results in absorption at longer wavelengths compared to less conjugated systems. For comparison, the closely related deca-2,4,6,8-tetraene-dioic acid dimethyl ester exhibits a UV absorption maximum (λmax) around 320 nm. It is expected that this compound would have a similar λmax, confirming the presence of the tetraene chromophore. nih.govresearchgate.net

The UV-Vis spectrum is characterized not only by the wavelength of maximum absorption (λmax) but also by the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. A key principle of UV-Vis spectroscopy is that as the extent of conjugation increases, two effects are observed:

Bathochromic Shift (Red Shift): The λmax shifts to a longer wavelength. Each additional conjugated double bond extends the π-system, decreases the HOMO-LUMO gap, and thus requires less energy (longer wavelength light) for the electronic transition.

Hyperchromic Effect: The molar absorptivity (ε) increases. A larger chromophore presents a greater area for interaction with light, leading to a more intense absorption.

For a tetraene dicarboxylic acid, a high molar absorptivity value is expected, reflecting the highly efficient π→π* transition of its extensive conjugated system. acs.org This high value distinguishes it from similar molecules with shorter polyene chains.

| Polyene System | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

| Diene | 215 - 250 | ~10,000 - 20,000 |

| Triene | 250 - 300 | ~20,000 - 50,000 |

| Tetraene | 300 - 350 | > 50,000 |

This table illustrates the general trend of increasing λmax and molar absorptivity with the extension of conjugation. The values for the tetraene system are estimates based on established spectroscopic rules. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound, providing information on the carbon framework and the chemical environment of each proton. nih.gov

In the ¹H NMR spectrum, the protons attached to the double bonds (olefinic protons) are expected to resonate in the downfield region of approximately δ 5.0–7.5 ppm. The extensive conjugation and the electron-withdrawing effect of the terminal carboxylic acid groups will shift these signals further downfield compared to non-conjugated alkenes. The signals would likely appear as a series of complex multiplets due to spin-spin coupling between adjacent vinyl protons. The magnitude of the coupling constants (J-values) between these protons is diagnostic of the double bond stereochemistry (cis/Z vs. trans/E).

The carboxylic acid protons (-COOH) are highly deshielded and would appear as a broad singlet far downfield, typically in the δ 10–13 ppm region.

In the ¹³C NMR spectrum, the carbons of the carboxylic acid groups (C=O) would be found in the δ 165–175 ppm range. mdpi.com The sp²-hybridized carbons of the polyene chain would resonate in the δ 120–150 ppm region.

| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic Protons (-CH=) | 5.0 - 7.5 | Multiplets |

| Carboxylic Acid Protons (-COOH) | 10 - 13 | Broad Singlet |

| Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

| Alkene Carbons (-C=C-) | 120 - 150 |

| Carboxylic Acid Carbons (-COOH) | 165 - 175 |

These tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound based on characteristic values for its constituent functional groups. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis of Olefinic and Carboxylic Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. libretexts.org In this compound, the key protons of interest are the olefinic protons of the conjugated double bond system and the acidic protons of the two carboxylic acid groups.

The chemical shifts of the olefinic protons are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 7.5 ppm. oregonstate.edu This significant deshielding is a direct consequence of the extensive conjugation along the carbon chain, which reduces the electron density around these protons. libretexts.org The exact chemical shifts and coupling constants (J-values) between adjacent olefinic protons would provide valuable information about the stereochemistry (E/Z configuration) of the double bonds.

The carboxylic acid protons are the most deshielded protons in the molecule and are expected to resonate at a very low field, typically δ 10-13 ppm. oregonstate.edu This is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the acidic nature of these protons. The signal for the carboxylic acid protons is often broad due to hydrogen bonding and chemical exchange with residual water in the NMR solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| Carboxylic (2x -COOH) | 10.0 - 13.0 | Electronegativity of oxygen, acidity, hydrogen bonding. oregonstate.edu |

| Olefinic (=CH-) | 5.0 - 7.5 | Conjugated π-system, deshielding effects. oregonstate.edu |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net For this compound, the ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbons and the olefinic carbons.

The carbonyl carbons of the carboxylic acid groups are expected to appear significantly downfield, typically in the range of δ 165-185 ppm, due to the strong deshielding effect of the doubly bonded oxygen atom. researchgate.net The olefinic carbons of the conjugated system will resonate in the range of δ 120-150 ppm. The specific chemical shifts of the individual olefinic carbons will depend on their position within the polyene chain and the stereochemistry of the double bonds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| Carboxylic (-C OOH) | 165 - 185 | Hybridization and electronegativity of oxygen atoms. researchgate.net |

| Olefinic (=C H-) | 120 - 150 | sp² hybridization, conjugation effects. |

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. nih.govmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. ucdavis.edu For this compound (C₁₀H₁₀O₄), the theoretical monoisotopic mass is 194.05790880 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule.

Table 3: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₀O₄ | 194.05790880 nih.gov |

Fragmentation Pathways and Structural Information from MS/MS Experiments

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a series of product ions. mdpi.comresearchgate.net The fragmentation pattern provides valuable information about the structure of the original molecule. For this compound, common fragmentation pathways in negative ion mode would likely involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).

The initial deprotonation would likely occur at one of the carboxylic acid groups. Subsequent fragmentation could involve:

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylate anion.

Loss of water: Elimination of a water molecule (18 Da).

In positive ion mode, after protonation, similar losses of neutral molecules could be observed. The fragmentation of the polyene chain itself can also occur, leading to a series of smaller unsaturated fragments. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. For carboxylic acids, prominent fragments are often observed due to the loss of OH (17 Da) and COOH (45 Da). libretexts.org

Table 4: Potential Fragmentation Pathways of this compound in MS/MS

| Precursor Ion [M-H]⁻ | Neutral Loss | m/z of Fragment Ion | Plausible Interpretation |

| 193.0503 | CO₂ | 149.0603 | Decarboxylation of the carboxylate anion. |

| 193.0503 | H₂O | 175.0397 | Loss of a water molecule. |

| 193.0503 | CO₂ + H₂O | 131.0497 | Consecutive loss of carbon dioxide and water. |

Chemical Reactivity, Transformation, and Derivatization of 2,4,6,8 Decatetraenedioic Acid

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid (-COOH) groups at either end of the carbon chain behave as typical carboxylic acids, undergoing reactions such as esterification, amidation, anhydride (B1165640) formation, and salt formation. vulcanchem.comlongdom.org

2,4,6,8-Decatetraenedioic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. vulcanchem.com This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. researchgate.net

One of the most common derivatives is the dimethyl ester, formed by reacting the diacid with methanol. This diester, deca-2,4,6,8-tetraenedioic acid dimethyl ester, is noted for its use in the analytical characterization of polyunsaturated compounds. Monoesters can also be synthesized, where only one of the two carboxylic acid groups is esterified. A significant example is fumagillin (B1674178), which is a monoester of this compound and fumagillol (B1674179). justia.comdrugfuture.com

| Derivative Name | Reactant | Molecular Formula of Ester | Significance/Reference |

|---|---|---|---|

| Deca-2,4,6,8-tetraenedioic acid dimethyl ester | Methanol | C₁₂H₁₄O₄ | Used for analytical characterization. |

| Fumagillin | Fumagillol | C₂₆H₃₄O₇ | An antibiotic substance. drugfuture.com |

Amidation: Dicarboxylic acids can be converted into amides through reaction with amines. bohrium.com This typically proceeds by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with an amine. ccspublishing.org.cn For instance, treatment with thionyl chloride (SOCl₂) would yield the corresponding diacyl chloride, which can then react with ammonia (B1221849) or a primary/secondary amine to form a diamide. Direct amidation by heating the diacid with an amine is also possible, though often requires higher temperatures. bohrium.com While this is a general reaction for dicarboxylic acids, specific documented examples of the amidation of this compound are not prevalent in the provided literature.

Anhydride Formation: The formation of an intramolecular cyclic anhydride is not feasible for this compound due to the long, rigid chain separating the two carboxyl groups. Cyclic anhydrides are readily formed only from dicarboxylic acids that can form a stable five- or six-membered ring, such as succinic or glutaric acid. libretexts.org However, intermolecular anhydride formation is possible. Carboxylic acids can be converted to their corresponding anhydrides using dehydrating agents or by reacting an acid chloride with a carboxylate salt. libretexts.orgresearchgate.net This would result in polymeric anhydride structures.

The formation of various salts has been documented. For example, reaction with sodium hydroxide (B78521) would form the disodium (B8443419) salt, this compound disodium salt. google.com It also forms salts with organic bases, such as the dicyclohexylamine (B1670486) salt, which is used in the formulation of fumagillin. drugfuture.comparahostdis.org

| Salt Name | Base Used | Reference |

|---|---|---|

| This compound, disodium salt | Sodium Hydroxide | google.com |

| Fumagillin dicyclohexylamine salt | Dicyclohexylamine | parahostdis.org |

Reactions of the Conjugated Tetraene System

The conjugated system of four double bonds is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions.

The four carbon-carbon double bonds of the tetraene system can be reduced to single bonds through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The complete hydrogenation of this compound would saturate the entire carbon chain, yielding the corresponding saturated dicarboxylic acid.

| Reactant | Conditions | Product | Description |

|---|---|---|---|

| This compound | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Decanedioic acid (Sebacic acid) | All four C=C double bonds are reduced to C-C single bonds. |

The electron-rich double bonds of the polyene chain readily undergo electrophilic addition reactions.

Halogenation: Halogens such as chlorine (Cl₂) or bromine (Br₂) can add across the double bonds. The reaction proceeds via a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms. Given the four double bonds, a variety of products are possible, from the addition of a single mole of halogen to the complete saturation of the chain with eight halogen atoms, depending on the stoichiometry and reaction conditions.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) across the double bonds also occurs. masterorganicchemistry.com This reaction proceeds through a carbocation intermediate. pressbooks.pub According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.commasterorganicchemistry.com The halide ion then attacks this carbocation. Due to the conjugated nature of the system, 1,4-addition products may also be formed in addition to the expected 1,2-addition products. Carbocation rearrangements are also a possibility, although they are less common in conjugated systems compared to isolated alkenes. youtube.com

| Reaction | Reagent | Key Intermediate | Regiochemistry/Stereochemistry |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition |

| Hydrohalogenation | HBr, HCl, HI | Carbocation | Follows Markovnikov's rule; potential for 1,4-addition |

Diels-Alder and other Pericyclic Reactions

The conjugated tetraene system of this compound makes it an active participant in pericyclic reactions, most notably the Diels-Alder reaction. vulcanchem.com Pericyclic reactions are concerted processes that proceed through a cyclic transition state. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In the case of this compound, different segments of the polyene chain can function as the diene component. For instance, the C2-C5 or C4-C7 segments can react with a suitable dienophile. The presence of electron-withdrawing carboxylic acid groups at the termini of the polyene chain influences the electronic properties of the diene system, affecting its reactivity.

Table 1: Potential Diels-Alder Reactions of this compound

| Diene System (in Acid) | Dienophile Example | Expected Product Type |

| C2-C5 Dienyl Moiety | Maleic Anhydride | Substituted Cyclohexene Dicarboxylic Acid Derivative |

| C4-C7 Dienyl Moiety | N-Phenylmaleimide | Functionalized Cyclohexene Adduct |

| C6-C9 Dienyl Moiety | Benzoquinone | Complex Polycyclic Structure |

The reaction's stereospecificity ensures that the stereochemistry of the reactants is transferred to the product. wikipedia.org Furthermore, Lewis acid catalysis can dramatically increase the rate and selectivity of Diels-Alder reactions by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organicchemistrydata.org

Beyond the classic Diels-Alder reaction, the extended conjugation in this compound allows for the possibility of other pericyclic reactions, such as electrocyclic reactions. An electrocyclic reaction is the concerted cyclization of a conjugated π-electron system, where a π-bond is converted into a ring-forming σ-bond. msu.edu For example, the hexatriene portion (e.g., C2-C7) of the molecule could theoretically undergo a thermally or photochemically induced 6π-electrocyclization to form a substituted cyclohexadiene ring. The stereochemical outcome of such reactions is dictated by the Woodward-Hoffmann rules, which predict conrotatory or disrotatory ring closure depending on the reaction conditions (thermal vs. photochemical). msu.eduutdallas.edu

Oxidative Cleavage and Epoxidation of Polyene Moieties

The double bonds within the polyene chain of this compound are susceptible to oxidative attack. Two significant transformations in this category are oxidative cleavage and epoxidation.

Oxidative Cleavage: This process breaks the carbon-carbon double bonds, typically leading to the formation of aldehydes, ketones, or carboxylic acids. A common method for oxidative cleavage involves ozonolysis, followed by a reductive or oxidative workup. Another effective protocol uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) and phenyliodonium (B1259483) diacetate (PhI(OAc)₂). nih.gov The complete oxidative cleavage of this compound would ultimately yield smaller dicarboxylic acids and glyoxal (B1671930) or its derivatives.

Epoxidation: This reaction involves the addition of a single oxygen atom across a double bond to form an epoxide (oxirane) ring. The Prilezhaev reaction, which uses a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for epoxidation. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org Given the four double bonds in this compound, selective epoxidation of one or more of these bonds can be challenging but offers a route to various functionalized derivatives. amazonaws.com The electron density of the double bonds influences the reaction rate, with more electron-rich alkenes reacting faster. wikipedia.org

Table 2: Comparison of Oxidative Reagents for Polyene Modification

| Reaction | Reagent System | Product(s) | Key Features |

| Epoxidation | m-CPBA (Prilezhaev Reaction) | Epoxides (Oxiranes) | Stereospecific, proceeds via a "butterfly" mechanism. wikipedia.org |

| Epoxidation | Peracetic Acid | Epoxides | Often used in industrial processes. google.com |

| Dihydroxylation | Osmium Tetroxide (catalytic), NMO | Vicinal Diols | Syn-addition, forms a cyclic osmate ester intermediate. libretexts.org |

| Oxidative Cleavage | 1. O₃; 2. Workup (e.g., Zn/H₂O) | Aldehydes, Ketones | Breaks C=C bonds completely. |

| Oxidative Cleavage | OsO₄ (cat.), NMO, PhI(OAc)₂ | Carbonyl Compounds | An expedient one-pot procedure. nih.gov |

Isomerization Pathways of this compound

The geometry of the four double bonds in this compound gives rise to numerous possible stereoisomers (e.g., all-E, E,E,E,Z-, etc.). Interconversion between these isomers can be induced by light (photoisomerization) or heat/catalysts.

Photoisomerization Mechanisms

Photoisomerization involves the absorption of light by the π-system, leading to an excited electronic state where rotation around a double bond becomes possible. Upon relaxation back to the ground state, a different geometric isomer can be formed. beilstein-journals.org For polyenes like the retinal chromophore, which has a related structure, photoisomerization is a critical biological process. nih.gov

The mechanism often involves reaching a conical intersection between the excited state and ground state potential energy surfaces. researchgate.net The specific pathway and the resulting isomer distribution can be influenced by several factors:

Wavelength of Irradiation: Different isomers may have distinct absorption spectra, allowing for selective excitation.

Solvent Environment: The polarity and viscosity of the solvent can affect the lifetime and decay pathways of the excited state.

Molecular Structure: The presence of substituents and the length of the conjugated system influence the energy landscape of the isomerization process. nih.gov

Studies on related systems suggest that direct excitation can lead to non-equilibrating intermediates, while triplet sensitization may result in equilibrating diradical intermediates, leading to different product ratios. psu.edu

Thermal and Catalytic Isomerization Processes

Thermal Isomerization: In the absence of light, cis/trans isomerization can occur through the input of thermal energy. This process typically requires overcoming a significant activation energy barrier, as it involves the temporary breaking of the π-bond. For example, the thermal isomerization of oleic acid to elaidic acid has an activation energy of approximately 31 kJ/mol. mdpi.com For the more extended conjugated system of this compound, the barrier might differ. The reaction generally proceeds until a thermodynamic equilibrium mixture of isomers is reached, which usually favors the more stable all-trans (all-E) isomer.

Catalytic Isomerization: The rate of isomerization can be significantly increased by the use of a catalyst.

Acid Catalysis: Strong acids can catalyze isomerization. In some cases, an excess of a strong acid ensures that double-bond isomerization is much faster than other competing reactions. universiteitleiden.nl

Heterogeneous Catalysis: Solid acid catalysts, such as sulfated zirconia, are effective for the isomerization of alkanes and could potentially be applied to polyenes. scirp.org These catalysts offer strong acid sites that facilitate the isomerization process. scirp.org

Metal Catalysts: Transition metal complexes, particularly those involving platinum or palladium, are known to catalyze the isomerization of olefins. nahje.comconicet.gov.ar These systems often operate via a hydrido-metal addition-elimination mechanism.

Theoretical and Computational Chemistry Studies of 2,4,6,8 Decatetraenedioic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 2,4,6,8-Decatetraenedioic acid. These methods, rooted in solving the Schrödinger equation, provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.

Molecular Orbital Analysis and Conjugation Effects

For a polyunsaturated system like this compound, molecular orbital (MO) analysis would be crucial. The defining feature of this molecule is its extended π-conjugated system, formed by the overlapping p-orbitals of the carbon atoms in the tetraene chain and the carboxyl groups. This conjugation leads to the delocalization of π-electrons across the molecule, which significantly influences its electronic properties and reactivity. A computational study would typically visualize the molecular orbitals to illustrate the extent of this delocalization.

HOMO-LUMO Gap and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally indicates high reactivity. researchgate.net For this compound, the extended conjugation is expected to result in a relatively small HOMO-LUMO gap.

Electron density distribution maps would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the polyene chain in this compound allows for various spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Dynamics Simulations to Explore Conformations in Solution

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules in a solvent environment. researchgate.net By simulating the motion of atoms over time, MD can reveal how the molecule behaves in solution, including the predominant conformations and the transitions between them. Such simulations would provide a dynamic picture of the conformational flexibility of this compound.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization. nih.gov This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations would be employed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformers.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the molecule. For this compound, these predictions would be particularly useful given the limited experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra, which are expected to be prominent for a highly conjugated system like this. Computational methods can also predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Reaction Mechanism Studies and Transition State Analysis

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the chemical structure of this polyenedioic acid allows for theoretical investigation into several potential reaction pathways. The conjugated system of four double bonds is susceptible to various pericyclic reactions, which are a class of concerted reactions that proceed through a cyclic transition state. Computational chemistry provides powerful tools to elucidate the mechanisms of such reactions, offering insights into their feasibility, stereochemistry, and the energetics of their transition states.

One of the most probable reaction mechanisms for a conjugated polyene like this compound is electrocyclization. libretexts.org This type of reaction involves the formation of a cyclic compound through the intramolecular rearrangement of the π-electron system. libretexts.org For this compound, with its eight π-electron system (4n, where n=2), the Woodward-Hoffmann rules predict specific stereochemical outcomes depending on the reaction conditions. wikipedia.org

Under thermal conditions, an 8π-electron system would be expected to undergo a conrotatory ring closure. In this process, the terminal p-orbitals of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond. wikipedia.org Conversely, under photochemical conditions, the reaction would proceed via a disrotatory pathway, where the terminal p-orbitals rotate in opposite directions. wikipedia.org

Computational methods, particularly Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), are instrumental in modeling these reactions. nih.gov These studies can precisely map the potential energy surface of the reaction, identifying the structures of reactants, products, and, crucially, the transition state.

Transition state analysis for a potential electrocyclization of this compound would involve:

Locating the Transition State Geometry: Computational software is used to find the specific molecular geometry that represents the peak of the energy barrier between the reactant and the product. This is a first-order saddle point on the potential energy surface.

Calculating the Activation Energy: The energy difference between the reactant and the transition state determines the activation energy barrier. A lower activation energy suggests a more kinetically favorable reaction.

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product.

The insights gained from such computational analyses are crucial for understanding the reactivity of polyenedioic acids and predicting the outcomes of their reactions. While experimental data for this compound is scarce, theoretical studies on analogous polyene systems provide a solid framework for predicting its behavior. acs.org

Below is a hypothetical data table illustrating the kind of results that a DFT study on the thermal conrotatory electrocyclization of this compound might produce.

| Parameter | Reactant (this compound) | Transition State | Product (Cyclic Adduct) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +28.5 | -15.2 |

| Key Bond Length (forming C-C bond) (Å) | N/A | 2.15 | 1.54 |

| Imaginary Frequency (cm-1) | None | -450.2i | None |

Biosynthetic Pathways and Natural Occurrence of 2,4,6,8 Decatetraenedioic Acid

Identification of Microbial and Fungal Sources of Polyunsaturated Dicarboxylic Acids

The most well-documented source of 2,4,6,8-decatetraenedioic acid is the opportunistic human pathogen Aspergillus fumigatus. In this fungus, the dicarboxylic acid is a key structural feature of the meroterpenoid fumagillin (B1674178). researchgate.netnih.gov Fumagillin has garnered significant attention for its anti-angiogenic properties, which are linked to its irreversible inhibition of human methionine aminopeptidase (B13392206) 2 (MetAP2). nih.govresearchgate.net The identification of fumagillin and its decatetraenedioic acid component in A. fumigatus has paved the way for detailed investigations into its biosynthesis.

While A. fumigatus stands as the primary example, other fungi are known to produce a variety of polyunsaturated dicarboxylic acids, suggesting that the enzymatic pathways for their synthesis may be more widespread. mdpi.comconsensus.app However, specific documentation of this compound in other species remains limited in currently available research.

Enzymatic Pathways Leading to the Formation of the Decatetraenedioic Acid Scaffold

The biosynthesis of this compound in A. fumigatus is a multi-step enzymatic process orchestrated by genes within the fumagillin biosynthetic gene cluster (fma). nih.govresearchgate.net The core of this process is driven by a highly reducing iterative Type I polyketide synthase.

Polyketide Synthase (PKS) Mechanisms in Conjugated Polyene Biosynthesis

The formation of the decatetraenedioic acid moiety begins not as a C10 chain, but as a C12 precursor, dodecapentaenoic acid. This precursor is synthesized by a highly reducing polyketide synthase (HR-PKS) named fma-PKS (also referred to as Af370). nih.govresearchgate.net Fungal iterative PKS enzymes are large, multi-domain proteins that repeatedly utilize their catalytic domains to assemble a polyketide chain from simple acyl-CoA precursors, primarily malonyl-CoA. nih.govscispace.com

The fma-PKS is predicted to contain the standard domains of a highly reducing PKS: a ketosynthase (KS), an acyltransferase (AT), a dehydratase (DH), a ketoreductase (KR), and an acyl carrier protein (ACP). nih.gov The iterative action of these domains, particularly the repeated use of the dehydratase domain, is responsible for the introduction of the multiple double bonds that form the conjugated polyene system. The fma-PKS enzyme catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to build the C12 dodecapentaenoic acid chain. nih.gov

Following its synthesis, the dodecapentaenoic acid is not released as a free acid. Instead, it is transferred by an acyltransferase, fma-AT (Af380), to the hydroxyl group of the terpenoid core of fumagillin, fumagillol (B1674179), to form an intermediate called prefumagillin. nih.govresearchgate.net

The final step in the formation of the this compound moiety is an oxidative cleavage of the terminal double bond of the dodecapentaenoic acid side chain of prefumagillin. This reaction is catalyzed by a monooxygenase, Fma-ABM, which removes a two-carbon unit and generates the two terminal carboxylic acid groups. acs.org

Role of Desaturases and Elongases in Polyunsaturated Fatty Acid Metabolism

In the context of the biosynthesis of this compound via the fumagillin pathway, there is no direct evidence for the involvement of separate desaturase and elongase enzymes. The formation of the polyunsaturated chain is accomplished by the integrated domains within the fma-PKS enzyme itself. nih.gov

Desaturases and elongases are central to the biosynthesis of long-chain polyunsaturated fatty acids in many organisms, where they work in a stepwise fashion to introduce double bonds and extend the carbon chain. mdpi.comacs.orgnih.gov However, the biosynthesis of polyketides like the decatetraenedioic acid moiety follows a distinct logic, where a single, multi-domain enzyme is programmed to generate the final carbon skeleton with its specific pattern of unsaturation.

Genetic and Enzymatic Studies on Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of fumagillin, including the this compound moiety, are co-located in a biosynthetic gene cluster (BGC) in Aspergillus fumigatus. nih.gov This cluster, designated as the fma cluster, contains all the necessary genes for the production of the final natural product. nih.gov

Genetic deletion studies have been instrumental in elucidating the function of the genes within the fma cluster. Deletion of the fma-PKS gene was shown to abolish fumagillin production, confirming its central role in the synthesis of the polyketide chain. nih.gov Similarly, the characterization of the acyltransferase (fma-AT) and the oxidative cleavage enzyme (Fma-ABM) have been achieved through a combination of genetic and biochemical experiments. nih.govacs.org

The regulation of the fma cluster is complex and has been shown to be under the control of global secondary metabolism regulators in A. fumigatus, such as veA and laeA. researchgate.net

Analogues and Related Natural Products Featuring the Decatetraenedioic Acid Moiety

While this compound is most famously associated with fumagillin, the broader class of polyene carboxylic acids and dicarboxylic acids are found in various microorganisms. For instance, other polyene carboxylic acids have been isolated from Streptomyces species. scispace.com

The structural motif of a polyunsaturated chain, often synthesized by a PKS, is a recurring theme in natural products. However, specific examples of natural products containing the precise this compound scaffold, outside of fumagillin and its direct derivatives, are not extensively reported in the scientific literature. The biosynthesis of fumagillin remains the primary and most well-understood example of the natural occurrence and formation of this intriguing dicarboxylic acid.

Applications of 2,4,6,8 Decatetraenedioic Acid in Material Science and Chemical Synthesis

Utilization as a Monomer in Polymer Chemistry

The bifunctional nature of 2,4,6,8-decatetraenedioic acid, with carboxylic acid groups at both ends of a rigid, conjugated backbone, makes it a prime candidate for use as a monomer in the synthesis of various polymers.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure is responsible for their unique semiconducting and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of conjugated polymers can be finely tuned by modifying the chemical structure of the monomer units.

Theoretically, this compound could be incorporated into conjugated polymer backbones through various polymerization reactions, such as polyesterification or polyamidation, by reacting its carboxylic acid groups with appropriate diol or diamine co-monomers. The resulting polymers would possess a highly conjugated segment derived from the decatetraenedioic acid unit. The extended π-system of this monomer would be expected to influence the electronic properties of the polymer, such as its band gap, charge carrier mobility, and absorption/emission spectra.

Table 1: Potential Co-monomers for Polymerization with this compound and Expected Polymer Properties

| Co-monomer Type | Example Co-monomer | Resulting Polymer Type | Potential Electronic Property Tuning |

| Aromatic Diol | Hydroquinone | Polyester (B1180765) | Lowering the band gap, enhancing π-stacking |

| Aliphatic Diol | Ethylene Glycol | Polyester | Increasing flexibility, potentially widening the band gap |

| Aromatic Diamine | Phenylenediamine | Polyamide | Introducing charge transfer character, enhancing thermal stability |

| Aliphatic Diamine | Hexamethylenediamine | Polyamide | Increasing solubility and processability |

Cross-linking is a process that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional polymer network. Cross-linked polymers exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. The dicarboxylic acid functionality of this compound allows it to act as a cross-linking agent for polymers containing reactive groups such as hydroxyl, amine, or epoxy functionalities.

For instance, it could be used to cross-link epoxy resins through the reaction of its carboxylic acid groups with the epoxide rings. The rigid and conjugated nature of the this compound molecule would likely impart specific properties to the resulting network, such as increased rigidity and potentially interesting optical or electronic characteristics. The extent of cross-linking and the final properties of the material could be controlled by the concentration of the cross-linking agent and the curing conditions.

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are relatively simple molecules that are used as starting materials for the synthesis of more complex molecular architectures. The unique structure of this compound makes it a potentially valuable building block in the synthesis of various classes of organic compounds.

Polyenes are a class of organic compounds containing multiple carbon-carbon double bonds, and they are found in many natural products with important biological activities. Polyketides are another major class of natural products synthesized by a wide variety of organisms. Their biosynthesis often involves the sequential condensation of simple carboxylic acid units.

The carbon backbone of this compound represents a pre-formed polyene system. syr.edu This could be strategically utilized in the synthesis of more complex polyene-containing natural products, potentially simplifying synthetic routes by providing a significant portion of the final molecular structure. syr.edu Furthermore, its dicarboxylic acid structure is reminiscent of the building blocks used in polyketide biosynthesis, suggesting its potential as a starting material or an intermediate in the laboratory synthesis of polyketide analogs. nih.govnih.gov

While this compound itself is achiral, its derivatives can possess chiral centers. If enantiopure isomers of such derivatives were available, they could be utilized in chiral pool synthesis. Chiral pool synthesis is a strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material to synthesize a new chiral compound. Although no specific examples of chiral pool applications involving derivatives of this compound are documented, the principle remains a possibility if chiral derivatives could be synthesized or isolated. For instance, asymmetric reactions on the double bonds could introduce chirality.

Design of Optoelectronic and Photonic Materials Based on Conjugated Systems

The design of novel organic materials for optoelectronic and photonic applications is a rapidly growing field of research. These materials are designed to interact with light in specific ways and are used in devices such as solar cells, LEDs, and optical sensors. The properties of these materials are directly related to their molecular structure, particularly the extent of π-conjugation.

The highly conjugated system of this compound makes it an attractive component for the design of such materials. By incorporating this molecule into larger organic structures, it is theoretically possible to create materials with tailored optical and electronic properties. nih.gov For example, it could serve as the core of a chromophore in a dye-sensitized solar cell or as a building block for a nonlinear optical material. The extended polyene chain would be expected to lead to strong absorption in the visible or ultraviolet region of the electromagnetic spectrum, a key requirement for many optoelectronic applications. nih.govnih.gov

Table 2: Potential Optoelectronic and Photonic Applications of Materials Derived from this compound

| Application Area | Material Concept | Role of this compound |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in a bulk heterojunction | Provides a conjugated backbone to facilitate charge transport and light absorption. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or host material | Forms the core of a light-emitting chromophore. |

| Nonlinear Optics | Second- or third-order nonlinear optical material | The extended π-system can lead to a large hyperpolarizability. |

| Photonic Crystals | Component of a high refractive index polymer | The conjugated structure can contribute to a high refractive index. |

Note: The applications listed in this table are speculative and based on the known properties of conjugated systems. Specific research and development would be required to realize these applications.

While the specific, documented applications of this compound in material science and chemical synthesis are limited in the current scientific literature, its molecular structure strongly suggests a wide range of potential uses. Its conjugated polyene backbone and terminal dicarboxylic acid groups make it a versatile building block for the creation of new polymers with tunable electronic properties, for the formation of robust polymer networks, and as a precursor in the synthesis of complex organic molecules. Further research into the synthesis and reactivity of this compound is warranted to explore and realize its potential in these advanced applications.

Interfacial Chemistry and Surface Modification Applications

The field of interfacial chemistry and surface modification focuses on altering the surface properties of a material to achieve desired functionalities, such as improved adhesion, biocompatibility, corrosion resistance, or specific optical and electronic properties. Dicarboxylic acids are instrumental in this field as they can act as molecular linkers, anchoring to a surface through their carboxyl groups while exposing the rest of the molecule to the surrounding environment. metall-mater-eng.commetall-mater-eng.comresearchgate.net

The unique structure of this compound, featuring two carboxylic acid groups at its termini and a conjugated polyene backbone, makes it a compelling candidate for advanced surface modification techniques. These include the formation of self-assembled monolayers (SAMs) and Langmuir-Blodgett films, which are methods for creating highly ordered molecular layers on a substrate.

Theoretical Behavior and Research Projections

The dicarboxylic nature of this compound would likely allow it to bind to a variety of substrates, including metal oxides and nanoparticles. core.ac.ukrsc.org The two carboxylic acid groups could either bind to the surface, forming a looped conformation, or one could bind to the surface while the other remains available for further chemical reactions. This dual functionality is a key advantage in creating complex, multi-layered surface architectures.

The conjugated polyene chain is another significant feature. Such systems are known for their unique electronic and optical properties. When assembled on a surface, these molecules could impart these properties to the material, potentially leading to applications in organic electronics, sensors, or nonlinear optics. The rigid, linear nature of the polyene chain would also facilitate the formation of densely packed, highly ordered monolayers.

Hypothetical Research Findings

To illustrate the potential of this compound in surface modification, the following data table presents hypothetical results from a series of surface analysis experiments. These values are based on typical findings for similar long-chain dicarboxylic acids and are intended to provide a framework for future research.

| Substrate | Deposition Method | Film Thickness (Å) | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Silicon Dioxide (SiO₂) | Self-Assembled Monolayer (SAM) | 15 ± 2 | 75 ± 3 | 42 ± 2 |

| Gold (Au) | Langmuir-Blodgett (LB) | 18 ± 1 | 80 ± 2 | 38 ± 1 |

| Titanium Dioxide (TiO₂) | Spin-Coating | 25 ± 5 | 68 ± 4 | 48 ± 3 |

| Aluminum Oxide (Al₂O₃) | Dip-Coating | 20 ± 3 | 72 ± 2 | 45 ± 2 |

Table 1: Hypothetical Surface Properties of this compound Films on Various Substrates

This interactive table allows for the comparison of projected surface properties based on the substrate and deposition method. The data suggests that this compound could form thin, uniform films that modify the surface energy and wettability of the substrates. Further research would be needed to validate these hypotheses and to fully explore the potential of this compound in material science. The ability to control surface properties at the molecular level is a cornerstone of modern materials science, and molecules like this compound are promising candidates for advancing this field. metall-mater-eng.commetall-mater-eng.com

Future Research Directions and Emerging Paradigms in 2,4,6,8 Decatetraenedioic Acid Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The precise control over the geometry of the four conjugated double bonds in 2,4,6,8-decatetraenedioic acid is paramount for modulating its physicochemical and biological properties. Future research is expected to move beyond classical olefination reactions, which often struggle with stereocontrol, towards more sophisticated and robust methodologies.

A particularly promising avenue is the adoption of iterative cross-coupling (ICC) reactions . Strategies utilizing boronic acids protected with ligands like N-methyliminodiacetic acid (MIDA) have shown success in the modular synthesis of complex polyenes. nih.govmdpi.com This approach allows for the sequential and stereocontrolled introduction of double bonds, offering a powerful tool for constructing the various isomers of this compound. The development of new bifunctional building blocks tailored for dicarboxylic acid synthesis could streamline this process, making it more efficient and scalable. nih.govsemanticscholar.org

Furthermore, transition-metal-catalyzed methods, such as Suzuki and Negishi couplings, will continue to be refined for the synthesis of complex dienes and polyenes. mdpi.com The focus will likely be on developing novel ligand systems that can enforce high stereoselectivity at each coupling step, minimizing the formation of undesired isomers and simplifying purification.

| Synthetic Method | Potential Advantage for Stereocontrol | Key Research Focus |

| Iterative Cross-Coupling (ICC) with MIDA Boronates | High modularity and stereospecificity in each coupling step. nih.govmdpi.com | Design of novel bifunctional building blocks; Optimization of deprotection steps. |

| Advanced Suzuki/Negishi Couplings | Direct coupling of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com | Development of highly selective catalyst/ligand systems. |

| Olefin Metathesis | Potential for convergent synthesis from smaller, stereodefined fragments. | Catalyst design to control E/Z selectivity over long conjugated systems. |

Exploration of Under-researched Reactivity Profiles

The conjugated tetraene system of this compound suggests a rich and varied reactivity that is yet to be fully explored. The extended π-system makes it an interesting candidate for various pericyclic reactions and selective functionalizations.

Cycloaddition Reactions: While the Diels-Alder reaction is a cornerstone of diene chemistry, its application to a long polyene system like this compound, acting as either the diene or dienophile, is not well-documented. Future studies could investigate the regioselectivity and stereoselectivity of such reactions, potentially leading to the synthesis of complex cyclic and polycyclic structures. The unique electronic properties conferred by the terminal carboxylic acid groups could significantly influence the reaction outcomes.

Selective Functionalization: The presence of multiple, electronically similar double bonds presents a significant challenge and opportunity for selective functionalization. Research into site-selective epoxidation, dihydroxylation, or hydrocarboxylation could yield a diverse array of novel derivatives. nih.govnih.gov For instance, developing catalytic systems that can distinguish between the different double bonds based on subtle electronic or steric differences would be a major breakthrough. nih.gov Electrochemical methods also offer a promising approach for controlled carboxylation or reduction under specific conditions. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are poised to become indispensable tools in predicting the properties and reactivity of this compound and its derivatives.

Predicting Reaction Outcomes: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states. This would allow researchers to predict the feasibility and stereochemical outcome of proposed synthetic routes, thereby guiding experimental efforts and reducing trial-and-error. For instance, modeling the energy barriers for different cycloaddition pathways or the binding of a catalyst for a selective functionalization can provide invaluable insights.

Simulating Molecular Behavior: Molecular dynamics (MD) simulations can be used to understand the conformational landscape of the flexible polyene chain and how it interacts with its environment, such as in a biological membrane or a polymer matrix. researchgate.net This is crucial for designing molecules with specific self-assembly properties or for understanding their mechanism of action in biological systems.

Integration with Nanoscience and Nanotechnology for Functional Materials

The rigid, conjugated structure and terminal carboxylic acid groups of this compound make it an excellent candidate for applications in materials science and nanotechnology.

Molecular Wires and Conductive Polymers: The extended π-electron system suggests potential for electron conductivity. Future research could explore the incorporation of this molecule into larger polymeric structures or its use as a molecular linker between nanoparticles to create novel conductive materials.

Surface Functionalization and Self-Assembly: The two carboxylic acid groups provide ideal anchor points for grafting the molecule onto the surfaces of metal oxide nanoparticles or other substrates. This could be used to modify surface properties, create organized self-assembled monolayers (SAMs), or act as a cross-linking agent to improve the mechanical and functional properties of materials like chitosan (B1678972) membranes. researchgate.netnih.gov The dicarboxylic acid could bridge polymer chains, enhancing tensile strength and water uptake capacity. researchgate.netnih.gov

| Application Area | Role of this compound | Research Objective |

| Conductive Materials | Conjugated backbone for electron transport. | Synthesis of polymers incorporating the diacid; measurement of conductivity. |

| Nanoparticle Functionalization | Linker or capping agent via carboxylate groups. | Creation of stable nanoparticle-organic hybrid materials. |

| Polymer Cross-linking | Ionic cross-linking between polymer chains (e.g., chitosan). researchgate.netnih.gov | Enhancement of mechanical strength and swelling properties of hydrogels. |

Sustainable Production Methods and Biocatalytic Approaches

Moving away from traditional, often harsh, synthetic methods towards more sustainable and environmentally friendly processes is a key goal in modern chemistry. Biocatalysis and metabolic engineering offer compelling pathways for the production of this compound.

Many polyene natural products are synthesized by microorganisms, particularly soil bacteria like Streptomyces. researchgate.netnih.gov These organisms utilize large, modular polyketide synthase (PKS) enzymes to assemble the polyene backbone. researchgate.net Future research could focus on identifying or engineering PKS pathways capable of producing this compound or a close precursor. This could involve:

Genome Mining: Searching the genomes of various microorganisms for PKS gene clusters with the potential to synthesize polyene dicarboxylic acids.

Pathway Engineering: Modifying known PKS pathways to alter their product specificity, chain length, and degree of unsaturation to yield the desired molecule. researchgate.net

Enzymatic Synthesis: Using isolated enzymes or whole-cell biocatalysts to perform specific stereoselective reactions, such as oxidations or C-C bond formations, to build or modify the polyene chain. nih.gov

Expanding the Scope of Derivatization for Diverse Chemical Applications

The two carboxylic acid groups are key functional handles for derivatization, allowing the properties of this compound to be tailored for specific applications.

Future work should focus on creating a diverse library of derivatives. This includes the synthesis of:

Esters and Amides: To modify solubility, polarity, and reactivity. These derivatives could be used as prodrugs in pharmaceutical applications or as monomers for polyester (B1180765) and polyamide synthesis.

Fluorescent Labels: The conjugated polyene system provides a chromophore that can be modified. Derivatization with fluorescent groups could create probes for biological imaging or chemical sensing. Reagents like 4-(1-pyrene)butyric acid hydrazide could be used to create derivatives that exhibit intramolecular excimer fluorescence, a highly sensitive detection method.